molecular formula C11H14ClNO2 B14048512 1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-1-one

1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-1-one

Cat. No.: B14048512
M. Wt: 227.69 g/mol
InChI Key: BSDFHAILOKTGBS-UHFFFAOYSA-N
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Description

1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C11H14ClNO2 This compound is characterized by the presence of an amino group, an ethoxy group, and a chloropropanone moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-ethoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and advanced purification techniques, such as distillation and crystallization, are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-5-methoxy-phenyl)-ethanone: This compound has a similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Amino-5-ethoxyphenyl)propan-2-one: This compound differs by the position of the carbonyl group.

Uniqueness

1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-1-one is unique due to the presence of the chloropropanone moiety, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

1-(2-amino-5-ethoxyphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C11H14ClNO2/c1-2-15-8-3-4-10(13)9(7-8)11(14)5-6-12/h3-4,7H,2,5-6,13H2,1H3

InChI Key

BSDFHAILOKTGBS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)N)C(=O)CCCl

Origin of Product

United States

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